molecular formula C12H8ClFO B8473490 2-Chloro-4'-fluorobiphenyl-4-ol

2-Chloro-4'-fluorobiphenyl-4-ol

Cat. No.: B8473490
M. Wt: 222.64 g/mol
InChI Key: VMQAIQKCVCPKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4'-fluorobiphenyl-4-ol is a useful research compound. Its molecular formula is C12H8ClFO and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-4-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,15H

InChI Key

VMQAIQKCVCPKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorobenzeneboronic acid (405 mg, 2.89 mmol) and 4-bromo-3-chlorophenol (500 mg, 2.41 mmol) were dissolved in dioxane (15 mL) and water (3 mL) under nitrogen. The solution was degassed before tetrakis(triphenylphosphine) palladium (0) (278 mg, 0.24 mmol) was added followed by caesium carbonate (2.36 g, 7.23 mmol) and the reaction was stirred at 80° C. for 18 hours. The cooled reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (20% ethyl acetate in heptane) to afford the title compound (503 mg, 94%) as a tan oil which solidified on standing.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
278 mg
Type
catalyst
Reaction Step Four
Yield
94%

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